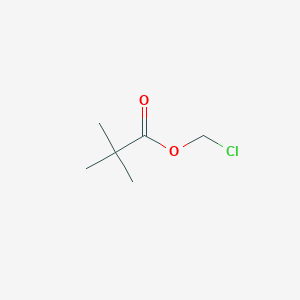

Chloromethyl pivalate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

chloromethyl 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO2/c1-6(2,3)5(8)9-4-7/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGRHYQCXXYLUTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1066445 | |

| Record name | Propanoic acid, 2,2-dimethyl-, chloromethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless to very faintly yellow clear liquid; [Acros Organics MSDS] | |

| Record name | Chloromethyl pivalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12943 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

18997-19-8 | |

| Record name | Chloromethyl pivalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18997-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 2,2-dimethyl-, chloromethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018997198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2,2-dimethyl-, chloromethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoic acid, 2,2-dimethyl-, chloromethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloromethyl pivalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.835 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROMETHYL PIVALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZQU16YZ6MF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Core Topic: The Role of Chloromethyl Pivalate in Prodrug Synthesis and Activation

An In-depth Technical Guide on the Mechanism of Action of Chloromethyl Pivalate (B1233124)

Audience: Researchers, Scientists, and Drug Development Professionals

Chloromethyl pivalate serves as a critical reagent in medicinal chemistry for the synthesis of pivaloyloxymethyl (POM) ester prodrugs.[1][2][3] It is not a therapeutic agent itself but an intermediate used to attach the pivaloyloxymethyl promoiety to a parent drug molecule. This chemical modification is a well-established strategy to overcome pharmacokinetic challenges, such as poor membrane permeability and low oral bioavailability, that often limit the clinical utility of promising drug candidates.[1][4]

The underlying principle of the POM-prodrug approach is to mask polar, ionizable functional groups (e.g., phosphates, phosphonates, carboxylic acids) of a parent drug.[5][6] This masking neutralizes the charge and increases the lipophilicity of the molecule, facilitating its passive diffusion across biological membranes like the intestinal epithelium and cell walls.[4][5] Once absorbed and distributed into the target cells, the POM group is designed to be cleaved, releasing the active pharmacological agent.[5]

Mechanism of Action: Bioactivation of POM Prodrugs

The activation of a pivaloyloxymethyl prodrug is a two-step cascade primarily initiated by ubiquitous intracellular and extracellular enzymes. This process ensures the controlled release of the active drug at the site of action.

-

Enzymatic Ester Cleavage: The first and rate-limiting step is the hydrolysis of the pivalate ester bond. This reaction is catalyzed by widely distributed esterase enzymes, particularly carboxylesterases, which are abundant in the liver, plasma, and intestinal mucosa.[7][8] The enzymatic action removes the sterically bulky pivaloyl group, yielding an unstable hydroxymethyl-ester intermediate.

-

Spontaneous Chemical Degradation: The resulting hydroxymethyl intermediate is highly unstable and undergoes rapid, spontaneous (non-enzymatic) degradation.[7] This intramolecular rearrangement cleaves the bond linking the promoiety to the drug, releasing three components:

The release of these byproducts has toxicological implications. Formaldehyde is a known toxin, though it is typically generated in small amounts that can be managed by cellular detoxification pathways. Pivalic acid is primarily eliminated through the formation of pivaloylcarnitine, which is excreted in the urine.[9] This can lead to a depletion of the body's carnitine stores, particularly with high-dose, long-term administration of POM prodrugs, which may necessitate carnitine supplementation.[9]

Data Presentation: Physicochemical and Pharmacokinetic Properties

The conversion of a parent drug to its POM-prodrug derivative leads to significant changes in its physicochemical properties, which in turn enhance its biological performance.

| Parameter | Parent Drug | POM-Prodrug | Fold Improvement | Reference Drug(s) |

| Lipophilicity (LogP) | 0.88 | 1.43 | 1.6x | Ampicillin vs. Pivampicillin |

| Apparent Permeability (Log Papp) | -5.4 | -2.1 to 7.4 | Significant Increase | Clodronate vs. Pivaloyloxymethyl esters |

| In Vitro Antiviral Potency | >150x less potent | >150x more potent | >150x | Adefovir (PMEA) vs. Adefovir Dipivoxil (bis(POM)-PMEA) |

| Hydrolysis Half-Life (10% Rabbit Liver Homogenate) | N/A | 1.1 min (tri-ester) | Rapid | Clodronate Pivaloyloxymethyl Esters |

| Enzyme Kinetics (Carboxylesterase) | N/A | K_m = 87 µM, V_max = 9.5 µM/min | N/A | bis(POM)-PMEA |

Table 1: Summary of quantitative data illustrating the enhanced properties of POM-prodrugs compared to their parent molecules. Data is compiled from studies on various drugs utilizing the POM moiety.[4][8][10]

Experimental Protocols

Protocol 1: In Vitro Hydrolysis Assay

This protocol is designed to determine the chemical stability and enzymatic hydrolysis rate of a POM-prodrug.

-

Preparation of Media: Prepare solutions of human serum, phosphate-buffered saline (PBS) at pH 7.4, and a 10% liver homogenate (e.g., from rabbit or human) in PBS.[10]

-

Incubation: Dissolve the POM-prodrug in a suitable solvent (e.g., DMSO) and spike it into the pre-warmed (37°C) biological media to a final concentration of approximately 10-50 µM.[8]

-

Time-Course Sampling: At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

-

Reaction Quenching: Immediately quench the enzymatic activity by adding an equal volume of a cold organic solvent, such as acetonitrile (B52724) or methanol, containing an internal standard.

-

Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

-

Analysis: Analyze the samples using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the disappearance of the prodrug and the appearance of the parent drug over time. The half-life (t½) can be calculated from the degradation rate constant.

Protocol 2: Cell Permeability Assay using Caco-2 Monolayers

This protocol assesses the intestinal permeability of the POM-prodrug, modeling its absorption in the human gut.[8]

-

Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow them to differentiate into a polarized monolayer that mimics the intestinal epithelium.

-

Monolayer Integrity Test: Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

-

Transport Study:

-

Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

-

Add the test compound (either the parent drug or the POM-prodrug) dissolved in HBSS to the apical (AP) chamber.

-

Add fresh HBSS to the basolateral (BL) chamber.

-

Incubate the plates at 37°C with gentle shaking.

-

-

Sampling: At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace the volume with fresh HBSS. A sample from the apical chamber should be taken at the beginning and end of the experiment.

-

Analysis: Quantify the concentration of the compound in the samples using LC-MS.

-

Permeability Calculation: Calculate the apparent permeability coefficient (P_app) using the formula: P_app = (dQ/dt) / (A * C_0), where dQ/dt is the rate of appearance in the basolateral chamber, A is the surface area of the membrane, and C_0 is the initial concentration in the apical chamber.

Mandatory Visualizations

Caption: General activation pathway of a Pivaloyloxymethyl (POM) prodrug.

Caption: Experimental workflow for an in vitro prodrug hydrolysis assay.

Caption: Workflow for a Caco-2 cell monolayer permeability experiment.

References

- 1. This compound | High-Purity Reagent | RUO [benchchem.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound | 18997-19-8 [chemicalbook.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Pivaloyloxymethyl - Wikipedia [en.wikipedia.org]

- 6. Comparative Pharmacology of a Bis-Pivaloyloxymethyl Phosphonate Prodrug Inhibitor of Enolase after Oral and Parenteral Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 8. Transport, uptake, and metabolism of the bis(pivaloyloxymethyl)-ester prodrug of 9-(2-phosphonylmethoxyethyl)adenine in an in vitro cell culture system of the intestinal mucosa (Caco-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pivalate-generating prodrugs and carnitine homeostasis in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

The Pivoxil Pro-moiety: A Technical Guide to the Chloromethyl Pivalate Prodrug Strategy

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The transformation of a promising drug candidate into a viable therapeutic often hinges on overcoming pharmacokinetic hurdles, particularly poor oral bioavailability. The chloromethyl pivalate (B1233124), or pivoxil, prodrug strategy is a well-established and highly effective approach to enhance the oral absorption of drugs containing polar functional groups, such as carboxylic acids and phosphates. This is achieved by masking these hydrophilic moieties with the lipophilic pivaloyloxymethyl (POM) group, thereby increasing the molecule's permeability across the gastrointestinal membrane. Following absorption, the pivoxil ester is readily cleaved by ubiquitous esterases in the intestines, plasma, and other tissues, releasing the active parent drug. This technical guide provides an in-depth overview of the chloromethyl pivalate prodrug strategy, including its mechanism of action, synthesis, and in vitro evaluation, supported by quantitative data and detailed experimental protocols.

The Pivoxil Prodrug Strategy: Mechanism of Action

The core principle of the pivoxil prodrug strategy lies in the reversible masking of polar, ionizable functional groups to enhance a drug's lipophilicity. This transient chemical modification facilitates passage through the lipid-rich cell membranes of the intestinal epithelium.

The process can be broken down into three key stages:

-

Oral Administration and Absorption: The pivoxil prodrug, being more lipophilic than the parent drug, is more readily absorbed from the gastrointestinal tract into the systemic circulation.

-

Enzymatic Hydrolysis: Once absorbed, the ester linkage of the pivoxil group is rapidly hydrolyzed by non-specific carboxylesterases, which are abundant in the intestinal mucosa, liver, and blood.[1][2]

-

Release of Active Drug and Byproducts: This enzymatic cleavage releases the active parent drug, enabling it to exert its pharmacological effect. The hydrolysis also liberates pivalic acid and formaldehyde (B43269) as byproducts. Pivalic acid is primarily eliminated through the formation of pivaloylcarnitine, which is excreted in the urine.

Quantitative Impact on Pharmacokinetics

The pivoxil prodrug strategy has been successfully employed to significantly improve the oral bioavailability of numerous drugs. The following tables summarize the pharmacokinetic parameters of representative pivoxil prodrugs compared to their parent compounds.

Table 1: Pharmacokinetic Parameters of Cefditoren (B193786) Pivoxil vs. Cefditoren

| Parameter | Cefditoren Pivoxil (Oral) | Cefditoren (Oral) | Fold Increase | Reference(s) |

| Oral Bioavailability (%) | ~14-20% | Poor | - | [3][4] |

| Cmax (mg/L) (200 mg dose) | 2.6 - 3.1 | Not applicable | - | [1] |

| Cmax (mg/L) (400 mg dose) | 3.8 - 4.6 | Not applicable | - | [1] |

| Effect of Food | Bioavailability increases by 50-70% with a high-fat meal | - | - | [3][4] |

Table 2: Pharmacokinetic Parameters of Adefovir Dipivoxil vs. Adefovir

| Parameter | Adefovir Dipivoxil (Oral) | Adefovir (Oral) | Fold Increase | Reference(s) |

| Oral Bioavailability (%) | 30 - 45% | < 12% | ~2.5 - 3.75 | [5] |

| Cmax (ng/mL) (10 mg dose) | 18.4 ± 6.2 | Not applicable | - | [6] |

| Tmax (hr) (10 mg dose) | 1.75 (0.5 - 4.0) | Not applicable | - | [6] |

Experimental Protocols

General Synthesis of a Pivoxil Prodrug

This protocol provides a general method for the synthesis of a pivaloyloxymethyl ester prodrug from a parent drug containing a carboxylic acid or phosphate (B84403) functional group.

Materials:

-

Parent Drug (containing a carboxylic acid or phosphate group)

-

This compound

-

Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent

-

A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Solvents for extraction and chromatography (e.g., ethyl acetate (B1210297), hexanes, dichloromethane)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Salt Formation (for carboxylic acids): Dissolve the parent drug in a suitable solvent. Add one equivalent of a suitable base (e.g., sodium hydroxide (B78521) or potassium carbonate) and stir until the salt of the parent drug is formed. The solvent can then be removed under reduced pressure to yield the carboxylate salt.

-

Esterification: Dissolve the parent drug (or its salt) in anhydrous DMF.

-

Add 1.1 to 1.5 equivalents of a non-nucleophilic base (if the free acid is used).

-

Add 1.1 to 1.5 equivalents of this compound to the reaction mixture.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Once the reaction is complete, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine to remove DMF and any water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure pivoxil prodrug.

-

Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC.

In Vitro Hydrolysis Assay in Human Plasma

This protocol describes a method to evaluate the stability of a pivoxil prodrug in human plasma.

Materials:

-

Pivoxil prodrug

-

Human plasma (anticoagulated with heparin or EDTA)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Acetonitrile (B52724) or methanol (B129727) (HPLC grade)

-

Internal standard (a stable compound structurally similar to the analyte)

-

Thermostated water bath or incubator

-

HPLC system with a suitable detector (e.g., UV-Vis or MS)

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of the pivoxil prodrug in a suitable organic solvent (e.g., acetonitrile or DMSO) at a high concentration (e.g., 10 mM).

-

Prepare a stock solution of the internal standard in a similar manner.

-

-

Incubation:

-

Pre-warm the human plasma to 37 °C.

-

Spike the plasma with the prodrug stock solution to achieve a final concentration in the low micromolar range (e.g., 1-10 µM). Ensure the final concentration of the organic solvent is low (e.g., <1%) to avoid protein precipitation.

-

Incubate the mixture at 37 °C in a shaking water bath.

-

-

Sampling:

-

At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 100 µL) of the plasma sample.

-

-

Quenching and Protein Precipitation:

-

Immediately quench the enzymatic reaction and precipitate the plasma proteins by adding a 2-3 fold excess of a cold organic solvent (e.g., acetonitrile or methanol) containing the internal standard.

-

Vortex the mixture vigorously for 30 seconds.

-

-

Centrifugation:

-

Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

-

Analysis:

-

Carefully transfer the supernatant to an HPLC vial.

-

Analyze the samples by a validated HPLC method to quantify the remaining concentration of the prodrug and the appearance of the parent drug.

-

-

Data Analysis:

-

Plot the natural logarithm of the remaining prodrug concentration versus time.

-

The slope of the linear regression will give the first-order degradation rate constant (k).

-

Calculate the half-life (t₁/₂) of the prodrug in plasma using the equation: t₁/₂ = 0.693 / k.

-

Visualizing the Prodrug Strategy

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and workflows involved in the this compound prodrug strategy.

References

Chloromethyl Pivalate: A Technical Guide for Drug Development Professionals

An In-depth Review of its Physicochemical Properties, Synthesis, and Applications in Prodrug Synthesis

Chloromethyl pivalate (B1233124), also known as pivaloyloxymethyl chloride (POM-Cl), is a crucial intermediate in organic synthesis, particularly valued in the pharmaceutical industry for the creation of prodrugs.[1][2] Its unique chemical structure allows for the masking of polar functional groups in parent drug molecules, thereby enhancing their lipophilicity and facilitating improved oral bioavailability. This technical guide provides a comprehensive overview of the physical and chemical properties of chloromethyl pivalate, detailed experimental protocols for its synthesis, and its primary application in the development of prodrugs.

Core Physicochemical Properties

This compound is a colorless to slightly yellow, clear liquid with a characteristic odor.[1][2][3] It is a flammable liquid and vapor.[4][5] Key identifying information and physical properties are summarized in the tables below for easy reference.

Table 1: Chemical Identification of this compound

| Identifier | Value | Reference |

| CAS Number | 18997-19-8 | [1][4] |

| Molecular Formula | C6H11ClO2 | [1][4] |

| Molecular Weight | 150.60 g/mol | [1][4] |

| IUPAC Name | chloromethyl 2,2-dimethylpropanoate | [4] |

| Synonyms | POM-Cl, Pivaloyloxymethyl chloride, Chloromethyl trimethylacetate | [6][7] |

| InChI Key | GGRHYQCXXYLUTL-UHFFFAOYSA-N | [4] |

| SMILES | CC(C)(C)C(=O)OCCl | [4] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Appearance | Colorless to very faintly yellow clear liquid | [1][3][4] |

| Density | 1.045 g/mL at 25 °C | [1][3] |

| Boiling Point | 146-148 °C | [1][3] |

| Melting Point | < -40 °C | [3][8] |

| Flash Point | 40 °C (104 °F) | [1][3][5] |

| Solubility | Miscible with most organic solvents. Immiscible in water. | [1][2][3] |

| Refractive Index | n20/D 1.417 | [1][3] |

| Vapor Density | 5.19 (Air = 1.0) | [9] |

| Stability | Stable under normal conditions. | [9] |

Synthesis of this compound: An Experimental Protocol

This compound is typically synthesized via the reaction of pivaloyl chloride with paraformaldehyde in the presence of a catalytic amount of zinc chloride.[1]

Experimental Protocol:

-

Reactants:

-

Pivaloyl chloride (8.56 g, 71 mmol)

-

Paraformaldehyde (2.13 g, 71 mmol)

-

Zinc chloride (75 mg, 0.55 mmol)

-

-

Procedure:

-

A mixture of pivaloyl chloride, paraformaldehyde, and zinc chloride is stirred at 80 °C for 2 hours.

-

The reaction mixture is then purified by vacuum distillation.

-

-

Product:

-

This compound is obtained as a colorless oil.

-

Yield: 6.29 g (59%)

-

Boiling Point: 80 °C at 15 mmHg[1]

-

Application in Prodrug Development

The primary utility of this compound in drug development lies in its function as a protecting group to form pivaloyloxymethyl (POM) esters. This strategy is employed to enhance the oral absorption of drugs that are poorly absorbed due to high polarity. The POM group is designed to be cleaved in vivo by esterases, releasing the active parent drug.

A notable example is the synthesis of sulbactam (B1307) pivoxil, a prodrug of the β-lactamase inhibitor sulbactam. This compound reacts with the sodium salt of sulbactam to yield sulbactam pivoxil.[1] Another application is in the acylation of 9-(2-phosphonylmethoxyethyl)adenine (PMEA) to produce bis(pivaloyloxymethyl) PMEA (adefovir dipivoxil), which demonstrates enhanced in vitro potency against HSV-2.

Safety and Handling

This compound is classified as a hazardous substance. It is a flammable liquid and vapor, and it is harmful if swallowed, in contact with skin, or if inhaled.[4] It can cause severe skin burns and eye damage.[4][5] Therefore, appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be used when handling this chemical.[7][9] It should be stored in a well-ventilated, cool, and dry place away from sources of ignition and incompatible materials such as strong oxidizing agents, acids, and bases.[7][9]

References

- 1. This compound | 18997-19-8 [chemicalbook.com]

- 2. CAS 18997-19-8: this compound | CymitQuimica [cymitquimica.com]

- 3. lookchem.com [lookchem.com]

- 4. This compound | C6H11ClO2 | CID 87885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 18997-19-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. scbt.com [scbt.com]

- 7. fishersci.com [fishersci.com]

- 8. haihangchem.com [haihangchem.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

A Technical Guide to the Synthesis of Chloromethyl Pivalate from Pivaloyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of chloromethyl pivalate (B1233124), a key intermediate in the pharmaceutical and fine chemical industries, with a focus on its preparation from pivaloyl chloride. This document details the prevalent synthetic methodologies, provides structured experimental protocols, and presents quantitative data to facilitate comparison and replication.

Introduction

Chloromethyl pivalate, also known as pivaloyloxymethyl chloride (POM-Cl), is a crucial reagent for the introduction of the pivaloyloxymethyl (POM) protecting group, which is frequently employed in the synthesis of prodrugs to enhance their lipophilicity and oral bioavailability. The primary and most established route for its synthesis involves the reaction of pivaloyl chloride with a formaldehyde (B43269) source, typically paraformaldehyde, often facilitated by a Lewis acid catalyst.

Synthetic Methodologies

Two primary methods for the synthesis of this compound from pivaloyl chloride have been identified and are detailed below.

Method 1: Lewis Acid Catalyzed Reaction with Paraformaldehyde

The most common laboratory-scale synthesis involves the reaction of pivaloyl chloride with paraformaldehyde in the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl₂).[1] The catalyst activates the pivaloyl chloride, making it more susceptible to nucleophilic attack by formaldehyde, which is generated from the depolymerization of paraformaldehyde.[1]

Method 2: Industrial Solvent-Free Synthesis with Thionyl Chloride Co-catalyst

An industrially advantageous method utilizes thionyl chloride as a co-catalyst in a solvent-free reaction between pivaloyl chloride and paraformaldehyde.[2] The thionyl chloride serves a dual purpose: it reacts with any residual water in the paraformaldehyde to generate hydrogen chloride in situ, which promotes the primary reaction, and it consumes water, thereby suppressing the formation of pivalic acid as a byproduct.[1][2] This method is reported to produce high-purity this compound in high yields.[2]

Quantitative Data Summary

The following tables summarize the quantitative data for the different synthetic methods described.

Table 1: Synthesis of this compound via Lewis Acid Catalysis

| Parameter | Method 1A |

| Reactants | |

| Pivaloyl Chloride | 8.56 g (71 mmol) |

| Paraformaldehyde | 2.13 g (71 mmol) |

| Zinc Chloride | 75 mg (0.55 mmol) |

| Reaction Conditions | |

| Temperature | 80 °C |

| Time | 2 hours |

| Product | |

| Yield | 59% |

| Purity | Not Reported |

| Reference | [3][4] |

Table 2: Industrial Synthesis of this compound with Thionyl Chloride Co-catalyst

| Parameter | Method 2A |

| Reactants | |

| Pivaloyl Chloride & Thionyl Chloride | 47.6 g Thionyl Chloride |

| Paraformaldehyde (95% purity) | 75.9 g |

| Zinc Chloride | 4.0 g |

| Reaction Conditions | |

| Temperature | 60 °C |

| Time | 5 hours addition + 5 hours reaction |

| Product | |

| Yield | 93.5% |

| Purity | 99.7% |

| Reference | [2] |

Experimental Protocols

Detailed Experimental Protocol for Method 1A

Materials:

-

Pivaloyl chloride (8.56 g, 71 mmol)

-

Paraformaldehyde (2.13 g, 71 mmol)

-

Zinc chloride (75 mg, 0.55 mmol)

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle

-

Vacuum distillation apparatus

Procedure:

-

A mixture of pivaloyl chloride (8.56 g), paraformaldehyde (2.13 g), and zinc chloride (75 mg) is combined in a round-bottom flask equipped with a magnetic stirrer.[3][4]

-

After the reaction is complete, the crude product is purified by vacuum distillation to afford this compound as a colorless oil.[3][4]

Detailed Experimental Protocol for Method 2A

Materials:

-

Pivaloyl chloride

-

Thionyl chloride (47.6 g)

-

Paraformaldehyde (95% purity, 75.9 g)

-

Zinc chloride (4.0 g)

-

Reactor with temperature control and stirrer

-

Washing and extraction apparatus

-

Calcium chloride (for drying)

-

Distillation apparatus

Procedure:

-

Pivaloyl chloride, 47.6 g of thionyl chloride, and 4.0 g of zinc chloride are placed in a reactor.[2]

-

The temperature is raised to 60 °C with stirring.[2]

-

75.9 g of paraformaldehyde (95% purity) is added over a period of 5 hours.[2]

-

The mixture is then reacted at 60 °C for an additional 5 hours.[2]

-

After the reaction, the mixture is cooled to room temperature.[2]

-

160.0 g of water is added for washing, and the lower aqueous layer is extracted.[2]

-

30.0 g of calcium chloride is added to the organic layer for dehydration.[2]

-

The calcium chloride is removed by filtration, and the filtrate is distilled to obtain this compound as a colorless, transparent liquid.[2]

Visualization of Reaction Pathway and Experimental Workflow

Reaction Pathway

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

Caption: General experimental workflow for this compound synthesis.

Conclusion

The synthesis of this compound from pivaloyl chloride is a well-established and versatile reaction. The choice between the standard Lewis acid-catalyzed method and the solvent-free industrial process with a thionyl chloride co-catalyst will depend on the desired scale, yield, and purity requirements. The provided data and protocols offer a solid foundation for researchers and drug development professionals to successfully synthesize this important chemical intermediate.

References

The Pivaloyloxymethyl (POM) Protecting Group: A Technical Guide to Synthesis and Application Utilizing Chloromethyl Pivalate

For Researchers, Scientists, and Drug Development Professionals

The pivaloyloxymethyl (POM) group is a crucial protecting group in modern organic synthesis, particularly valued in the field of drug development for its role in creating prodrugs. This technical guide provides an in-depth overview of the use of chloromethyl pivalate (B1233124) as the primary reagent for introducing the POM moiety onto various functional groups, enhancing the lipophilicity and oral bioavailability of parent molecules.[1][2] The POM group's utility is underscored by its presence in several clinically approved drugs, including the antiviral adefovir (B194249) dipivoxil and the β-lactamase inhibitor prodrug sulbactam (B1307) pivoxil.[3][4][5]

This guide offers detailed experimental protocols, a summary of quantitative data, and visualizations of key chemical processes to aid researchers in the effective application of this important synthetic tool.

Core Concepts and Applications

The POM group, with the chemical formula (CH₃)₃C-CO-O-CH₂-, is typically attached to acidic functional groups such as carboxylic acids, phosphoric acids, phenols, and amines.[6] The resulting pivaloyloxymethyl ester or related linkage masks the polar functional group, thereby increasing the molecule's lipid solubility.[2] This enhanced lipophilicity can significantly improve a drug's ability to passively diffuse across biological membranes, leading to better oral absorption.

Once inside the body, the POM group is designed to be cleaved by endogenous enzymes, such as esterases, to release the active parent drug at the desired site of action.[2] This prodrug strategy is a powerful tool for overcoming pharmacokinetic challenges in drug design.

Synthesis of POM-Protected Compounds

The most common and direct method for the introduction of the POM group is the reaction of a suitable nucleophile with chloromethyl pivalate ((CH₃)₃CCOOCH₂Cl). The reaction proceeds via a nucleophilic substitution, where the heteroatom of the functional group to be protected attacks the electrophilic chloromethyl carbon, displacing the chloride ion.[2]

General Experimental Workflow

The synthesis of POM-protected compounds generally follows a straightforward workflow, which can be adapted based on the specific substrate and scale of the reaction.

Protection of Carboxylic Acids

The esterification of carboxylic acids with this compound is a widely used method for producing POM-protected prodrugs. The reaction is typically carried out by first converting the carboxylic acid to its more nucleophilic carboxylate salt.

Reaction Mechanism:

Experimental Protocol:

A general procedure for the synthesis of pivaloyloxymethyl esters of carboxylic acids is as follows:

-

Dissolution: Dissolve the carboxylic acid in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile.

-

Deprotonation: Add a base to the solution to form the carboxylate salt. Common bases include potassium carbonate, triethylamine, or sodium hydride. For substrates that are already salts, such as sulbactam sodium, this step is omitted.[1][7]

-

Addition of this compound: Add this compound to the reaction mixture. The molar ratio of the carboxylate to this compound is typically in the range of 1:1 to 1:1.5.[7]

-

Reaction: Stir the mixture at a temperature ranging from room temperature to around 50-60°C.[8] Reaction times can vary from a few hours to overnight, and progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is typically diluted with water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with water and brine, and dried over an anhydrous drying agent (e.g., Na₂SO₄).

-

Purification: The crude product is purified by evaporation of the solvent followed by column chromatography on silica (B1680970) gel or recrystallization.

Quantitative Data for POM Protection of Carboxylic Acids:

| Substrate | Base/Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Sulbactam Sodium | DMSO | 20-25 | 18 | 85 | [7] |

| Sulbactam Potassium Salt | DMF | 10-15 | 8 | 95 | [9] |

| Sulbactam Ammonium Salt | DMF | 10-15 | 7 | 95.5 | [9] |

| Adefovir | Triethylamine | 50-55 | 5-7 | >74 | [3] |

| Ofloxacin (B1677185) | Acetonitrile | - | - | - | [10] |

Protection of Phenols and Amines

While less common than for carboxylic acids, this compound can also be used to protect phenols and amines. The general principle remains the same, involving the deprotonation of the phenol or amine followed by nucleophilic attack on this compound. For amines, this N-protection can render the nitrogen atom non-nucleophilic, allowing for selective reactions at other sites in the molecule.

Detailed experimental protocols for the POM protection of a wide range of phenols and amines are less commonly reported in the literature, but the general procedure for carboxylic acids can be adapted, typically using a suitable base to deprotonate the substrate.

Deprotection of the POM Group

The removal of the POM protecting group is a critical step, especially in the context of prodrugs where cleavage occurs in vivo. In a laboratory setting, deprotection can be achieved under various conditions.

Experimental Protocol for Deprotection:

A common method for the deprotection of POM esters involves basic hydrolysis:

-

Dissolution: Dissolve the POM-protected compound in a suitable solvent mixture, such as methanol/water or tetrahydrofuran/water.

-

Addition of Base: Add a base such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH).

-

Reaction: Stir the reaction mixture at room temperature until the deprotection is complete, as monitored by TLC.

-

Work-up: Neutralize the reaction mixture with an acid (e.g., dilute HCl) and extract the product with an appropriate organic solvent. The organic layer is then washed, dried, and concentrated.

-

Purification: Purify the deprotected product by column chromatography or recrystallization as needed.

It is important to note that the stability of the POM group can be influenced by the steric and electronic environment of the molecule. For instance, the bulky tert-butyl group of the pivalate moiety provides significant steric hindrance, which can slow the rate of hydrolysis compared to less hindered esters.

Characterization of POM-Protected Compounds

The successful formation of a POM-protected compound can be confirmed using standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The pivaloyloxymethyl group gives rise to two characteristic signals:

-

A singlet at approximately δ 1.24 ppm corresponding to the nine equivalent protons of the tert-butyl group.[11]

-

A singlet at approximately δ 5.72 ppm corresponding to the two protons of the -O-CH₂-O- methylene (B1212753) group.[11]

-

-

¹³C NMR: The carbon signals for the POM group typically appear in the following regions:

-

The quaternary carbon of the tert-butyl group.

-

The methyl carbons of the tert-butyl group.

-

The methylene carbon (-O-CH₂-O-).

-

The carbonyl carbon of the ester.

-

Infrared (IR) Spectroscopy:

The IR spectrum of a POM-protected compound will show a characteristic strong absorption band for the ester carbonyl (C=O) stretching vibration, typically in the region of 1730-1750 cm⁻¹.

Conclusion

This compound is a versatile and highly effective reagent for the introduction of the pivaloyloxymethyl (POM) protecting group. This strategy is of particular importance in medicinal chemistry and drug development for the creation of prodrugs with improved pharmacokinetic properties. This technical guide has provided a comprehensive overview of the synthesis, deprotection, and characterization of POM-protected compounds, offering researchers the necessary information to confidently apply this methodology in their work. The provided protocols and data serve as a valuable starting point for the development of novel POM-protected molecules.

References

- 1. An efficient method for the synthesis of sulbactam pivoxil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | High-Purity Reagent | RUO [benchchem.com]

- 3. Adefovir dipivoxil synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Pivaloyloxymethyl - Wikipedia [en.wikipedia.org]

- 7. CN101747343A - Sulbactam pivoxil preparation method - Google Patents [patents.google.com]

- 8. CN101830932B - Synthesis process of adefovir dipivoxil raw medicine - Google Patents [patents.google.com]

- 9. Method for preparing and crystallizing sulbactam pivoxyl - Eureka | Patsnap [eureka.patsnap.com]

- 10. Synthesis and antipseudomonal activities of some ofloxacin esters as prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Page loading... [wap.guidechem.com]

In-Depth Technical Guide: Chloromethyl Pivalate (CAS 18997-19-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Chloromethyl pivalate (B1233124) (CAS 18997-19-8), a versatile reagent widely utilized in pharmaceutical and organic synthesis. This document details its chemical properties, synthesis protocols, and key applications, with a focus on its role as a prodrug-forming moiety and a protecting agent.

Chemical Information and Properties

Chloromethyl pivalate, also known as pivaloyloxymethyl chloride (POM-Cl), is a reactive organic compound essential for the introduction of the pivaloyloxymethyl (POM) group in the synthesis of various molecules.[1][2] The POM group is a critical component in the design of prodrugs, enhancing the lipophilicity and oral bioavailability of parent drug molecules.[1]

Structure:

Synonyms: 2,2-Dimethylpropanoic acid chloromethyl ester, Chloromethyl 2,2-dimethylpropanoate, Pivalic acid chloromethyl ester, POM-Cl, Pivaloyloxymethyl chloride.[1][3][4][5]

Physicochemical Data

The following tables summarize the key quantitative physicochemical properties of this compound.

| Identifier | Value | Reference |

| CAS Number | 18997-19-8 | [1][2][3][4][6] |

| Molecular Formula | C6H11ClO2 | [1][3][6] |

| Molecular Weight | 150.60 g/mol | [2][5][6] |

| InChI Key | GGRHYQCXXYLUTL-UHFFFAOYSA-N | [3][7] |

| SMILES | CC(C)(C)C(=O)OCCl | [6][7] |

| Property | Value | Reference |

| Appearance | Clear colorless to slightly yellow liquid | [1][3] |

| Boiling Point | 146-148 °C (lit.) | [1][7] |

| Density | 1.045 g/mL at 25 °C (lit.) | [1][7] |

| Refractive Index | n20/D 1.417 (lit.) | [1][7] |

| Flash Point | 40 °C (104 °F) - closed cup | [6][7] |

| Solubility | Miscible with most organic solvents; immiscible with water | [1] |

Synthesis of this compound

The most common and well-documented method for the synthesis of this compound is the reaction of pivaloyl chloride with paraformaldehyde, catalyzed by a Lewis acid such as zinc chloride.[1][6]

Experimental Protocol: Synthesis from Pivaloyl Chloride and Paraformaldehyde

This protocol is adapted from a literature procedure.[6]

Materials:

-

Pivaloyl chloride (8.56 g, 71 mmol)

-

Paraformaldehyde (2.13 g, 71 mmol)

-

Zinc chloride (75 mg, 0.55 mmol)

Procedure:

-

A mixture of pivaloyl chloride, paraformaldehyde, and zinc chloride is prepared in a suitable reaction vessel.

-

The mixture is stirred at 80 °C for 2 hours.

-

After the reaction is complete, the product is purified by vacuum distillation.

Expected Outcome: This procedure affords this compound as a colorless oil with a yield of approximately 59%.[6] The boiling point of the purified product is 80 °C at 15 mmHg.[6]

Applications in Pharmaceutical Development

This compound is a key reagent for introducing the pivaloyloxymethyl (POM) protecting group, which is widely used to synthesize prodrugs of various active pharmaceutical ingredients (APIs). The POM group can mask polar functional groups, thereby increasing the lipophilicity and membrane permeability of the API, which often leads to improved oral bioavailability.[1]

Prodrug Synthesis

The reactivity of the chloromethyl group allows for its facile reaction with nucleophiles such as carboxylates and phosphates on drug molecules.[1][8]

General Reaction Scheme:

References

- 1. This compound | High-Purity Reagent | RUO [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. An efficient method for the synthesis of sulbactam pivoxil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. JPH05125017A - Production of this compound - Google Patents [patents.google.com]

- 6. This compound | 18997-19-8 [chemicalbook.com]

- 7. 特戊酸氯甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. CAS 18997-19-8: this compound | CymitQuimica [cymitquimica.com]

A Comprehensive Technical Guide to the Solubility of Chloromethyl Pivalate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of chloromethyl pivalate (B1233124), a key intermediate in pharmaceutical synthesis. While precise quantitative solubility data is not extensively available in published literature, this document compiles existing qualitative information and presents a comprehensive experimental protocol for determining its solubility in various organic solvents. This guide is intended to be a valuable resource for laboratory researchers, process chemists, and formulation scientists.

Introduction to Chloromethyl Pivalate

This compound (CAS 18997-19-8), also known as pivaloyloxymethyl chloride (POM-Cl), is a reactive alkylating agent widely used in organic synthesis. Its primary application lies in the introduction of the pivaloyloxymethyl (POM) protecting group, particularly for carboxylic acids, alcohols, and amines. In drug development, the POM group is often employed to create prodrugs, enhancing the bioavailability of parent drug molecules. Given its role in synthesis and formulation, understanding the solubility of this compound in a range of organic solvents is critical for reaction optimization, purification, and handling.

Qualitative Solubility of this compound

General assessments from various chemical suppliers and databases indicate that this compound is a colorless to faintly yellow liquid that is immiscible with water but miscible with most common organic solvents.[1][2][3] Specific qualitative descriptors found in the literature are summarized in the table below.

Table 1: Qualitative Solubility of this compound in Selected Organic Solvents

| Solvent | Chemical Formula | Polarity Index | Qualitative Solubility |

| Chloroform | CHCl₃ | 4.1 | Slightly Soluble[1] |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | Sparingly Soluble[1] |

| General Organic Solvents | - | - | Miscible[1][2][3] |

| Water | H₂O | 10.2 | Immiscible/Insoluble[1][2][4] |

It is important to note that "miscible" implies that the substances will mix in all proportions, forming a homogeneous solution. However, for practical applications such as reaction chemistry and chromatography, precise quantitative solubility is often required. The lack of specific numerical data in the public domain necessitates experimental determination.

Experimental Protocol for Quantitative Solubility Determination

The following section outlines a detailed methodology for the quantitative determination of this compound solubility in an organic solvent of interest. The recommended approach is the isothermal shake-flask method, which is considered a reliable technique for solubility measurement.[5] The concentration of the dissolved this compound in the saturated solution can then be determined using an appropriate analytical technique such as High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable sealed containers

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

HPLC system with a suitable detector (e.g., UV-Vis or Refractive Index)

-

Appropriate HPLC column (e.g., C18)

-

Mobile phase for HPLC analysis

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of scintillation vials.

-

To each vial, add a known volume of the desired organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the excess this compound to settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe.

-

Immediately filter the withdrawn sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved micro-droplets.

-

Accurately weigh the filtered sample.

-

Dilute the filtered sample with a known volume of the same solvent to a concentration suitable for the analytical method.

-

-

Analytical Measurement (HPLC):

-

Prepare a series of calibration standards of this compound in the chosen solvent with known concentrations.

-

Analyze the calibration standards using the HPLC system to generate a calibration curve.

-

Analyze the diluted, filtered sample from the saturated solution.

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

The solubility can be expressed in various units, such as g/100 mL, mg/mL, or mol/L.

-

Visualization of Experimental Workflow and Solvent Selection

The following diagrams illustrate the logical workflow for determining the solubility of this compound and a decision-making pathway for solvent selection based on the obtained solubility data.

Caption: Workflow for the experimental determination of this compound solubility.

Caption: Decision pathway for solvent selection based on solubility data.

Conclusion

While qualitative data suggests that this compound is miscible with a wide array of organic solvents, the lack of quantitative data in the public domain necessitates experimental determination for specific applications. The provided shake-flask and HPLC protocol offers a robust method for researchers to obtain this critical information. A systematic approach to determining solubility will enable more efficient process development, reaction optimization, and formulation design in the pharmaceutical industry.

References

The Pivotal Role of Chloromethyl Pivalate in Modern Medicinal Chemistry: A Technical Guide to Pivaloyloxymethyl (POM) Prodrugs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloromethyl pivalate (B1233124) has emerged as a critical reagent in medicinal chemistry, primarily for its role in the synthesis of pivaloyloxymethyl (POM) or pivoxil prodrugs. This strategy has been successfully employed to overcome significant pharmacokinetic challenges of parent drugs, particularly those containing carboxylic acid or phosphonate (B1237965) moieties. By masking these polar groups, the POM moiety enhances lipophilicity, leading to improved oral bioavailability and cellular penetration. This technical guide provides an in-depth exploration of the key applications of chloromethyl pivalate, featuring quantitative data on the enhancement of drug delivery, detailed experimental protocols for the synthesis and evaluation of POM prodrugs, and visual representations of key pathways and workflows.

Introduction: The Prodrug Concept and the Rise of the POM Moiety

The development of a successful therapeutic agent hinges not only on its pharmacodynamic properties but also on its pharmacokinetic profile. Many promising drug candidates fail to reach the clinic due to poor absorption, distribution, metabolism, and excretion (ADME) characteristics. The prodrug approach, where a pharmacologically inactive derivative of a parent drug is designed to undergo biotransformation in vivo to release the active agent, is a well-established strategy to surmount these hurdles.

This compound is instrumental in the formation of pivaloyloxymethyl esters, a highly effective prodrug strategy.[1] The bulky pivaloyl group provides steric hindrance, protecting the ester linkage from premature hydrolysis.[2] Once absorbed, the POM group is readily cleaved by ubiquitous cellular esterases, releasing the active drug, formaldehyde, and pivalic acid. This approach has been particularly fruitful for drugs with poor oral bioavailability due to high polarity.

Key Applications and Case Studies

The utility of this compound is best illustrated through its application in several clinically successful drugs. The POM moiety has been shown to significantly improve the oral bioavailability of various therapeutic agents.

Adefovir (B194249) Dipivoxil: An Antiviral Agent

Adefovir is an acyclic nucleoside phosphonate with potent activity against hepatitis B virus (HBV) and herpes simplex virus (HSV). However, its phosphonate group imparts a high negative charge at physiological pH, severely limiting its oral absorption. To address this, adefovir dipivoxil, the bis(pivaloyloxymethyl) ester of adefovir, was developed.[3] This prodrug exhibits markedly improved oral bioavailability, allowing for effective oral administration in the treatment of chronic hepatitis B.[4] The oral bioavailability of adefovir from adefovir dipivoxil is approximately 59%.[4] In vitro studies have demonstrated a more than 150-fold increase in potency against HSV-2 for the prodrug compared to the parent compound.[5]

Sulbactam (B1307) Pivoxil: A β-Lactamase Inhibitor

Sulbactam is a β-lactamase inhibitor administered to extend the spectrum of β-lactam antibiotics. However, it suffers from limited oral bioavailability.[6] The pivoxil prodrug, sulbactam pivoxil, demonstrates superior absorption, leading to higher serum concentrations after oral administration compared to sulbactam itself.[7][8]

Cefditoren Pivoxil: A Cephalosporin (B10832234) Antibiotic

Cefditoren is a third-generation cephalosporin antibiotic with broad-spectrum activity. The parent drug's oral absorption is poor. Cefditoren pivoxil is a prodrug that is rapidly hydrolyzed by intestinal esterases during absorption to release the active cefditoren.[9] This enhances its oral bioavailability, which is estimated to be around 14% under fasting conditions.[10]

Pivmecillinam (B1664848): A Penicillin Antibiotic

Pivmecillinam is the pivaloyloxymethyl ester of mecillinam (B1665348), an amidinopenicillin antibiotic. While mecillinam has poor oral bioavailability, pivmecillinam is well-absorbed and is primarily used for the treatment of uncomplicated urinary tract infections.[11][12]

Quantitative Data on Pharmacokinetic Improvements

The following tables summarize the improvements in key pharmacokinetic parameters achieved through the use of the pivaloyloxymethyl prodrug strategy.

| Drug | Prodrug | Improvement in Bioavailability | Reference |

| Adefovir | Adefovir Dipivoxil | Oral bioavailability of ~59% | [4] |

| Sulbactam | Sulbactam Pivoxil | Significantly improved oral absorption and higher serum levels | [6][7][8] |

| Cefditoren | Cefditoren Pivoxil | Oral bioavailability of ~14% (fasting) | [10] |

| Mecillinam | Pivmecillinam | Estimated oral bioavailability of 25-35% | [11] |

| Ofloxacin | Ofloxacin-PVM | Avoids chelation with metal ions, maintaining bioavailability | [13] |

Table 1: Improvement in Oral Bioavailability of POM Prodrugs Compared to Parent Drugs.

| Prodrug | Cmax (ng/mL) | Tmax (hr) | Half-life (hr) | Reference |

| Adefovir Dipivoxil (10 mg) | 18.4 ± 6.26 | 0.58 - 4.00 (median 1.75) | ~10.2 (in woodchucks) | [4] |

| Cefditoren Pivoxil (200 mg) | 1800 ± 600 (fasting) | 1.5 - 3.0 | ~1.5 | [10] |

Table 2: Pharmacokinetic Parameters of Selected POM Prodrugs.

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of pivaloyloxymethyl prodrugs.

Synthesis of a Representative POM Prodrug: Sulbactam Pivoxil

This protocol is based on an efficient synthesis method for sulbactam pivoxil.[6][7][9]

Materials:

-

Sulbactam sodium

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Cetyltrimethylammonium chloride (phase transfer catalyst)

-

Ice water

-

95% Ethanol

-

Absolute ethanol

Equipment:

-

Three-necked reaction flask

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Filtration apparatus

-

Vacuum oven

Procedure:

-

In a 500 mL three-necked reaction flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add 25.5 g (0.1 mol) of sulbactam sodium and 140 mL of DMSO.

-

Under stirring, add 1.5 g of the phase transfer catalyst, cetyltrimethylammonium chloride.

-

Charge a dropping funnel with 18.5 mL (0.12 mol) of this compound.

-

Maintain the reaction temperature at 25°C and add the this compound dropwise.

-

After the addition is complete, continue the reaction at 28°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the reaction mixture into 560 mL of ice water to induce crystallization.

-

Filter the resulting precipitate.

-

Wash the filter cake three times with 30 mL of cold water each, followed by two washes with 20 mL of 95% ethanol, and finally two washes with 20 mL of absolute ethanol.

-

Dry the product under vacuum at 40°C for 3 hours to obtain sulbactam pivoxil. The expected yield is approximately 92.9%.

In Vitro Evaluation: Plasma Stability Assay

This protocol outlines a general procedure for determining the stability of a POM prodrug in plasma.

Materials:

-

Test prodrug

-

Control compound (e.g., a compound with known plasma stability)

-

Plasma (e.g., human, rat)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Acetonitrile (B52724) (ACN) or other suitable organic solvent for protein precipitation

-

Internal standard for analytical quantification

Equipment:

-

Incubator or water bath at 37°C

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system

Procedure:

-

Prepare a stock solution of the test prodrug and control compound in a suitable solvent (e.g., DMSO).

-

Pre-warm the plasma to 37°C.

-

Initiate the reaction by adding a small volume of the prodrug stock solution to the plasma to achieve the desired final concentration (e.g., 1-10 µM). The final concentration of the organic solvent should be low (e.g., <1%) to avoid protein precipitation.

-

Incubate the mixture at 37°C.

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.

-

Immediately quench the reaction by adding a multiple volume of cold acetonitrile (containing an internal standard) to precipitate the plasma proteins.

-

Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube or vial for analysis.

-

Analyze the samples by a validated HPLC or LC-MS/MS method to quantify the concentration of the remaining prodrug and the formed parent drug.

-

Calculate the percentage of the prodrug remaining at each time point relative to the 0-minute time point and determine the half-life (t½) of the prodrug in plasma.

In Vivo Evaluation: Oral Bioavailability Study in Rats

This is a general protocol for assessing the oral bioavailability of a POM prodrug in a rat model.

Materials:

-

Test prodrug

-

Vehicle for oral administration (e.g., carboxymethylcellulose, polyethylene (B3416737) glycol)

-

Vehicle for intravenous administration (if determining absolute bioavailability)

-

Male Sprague-Dawley rats (or other appropriate strain)

-

Anesthetic

-

Heparinized syringes or tubes for blood collection

Equipment:

-

Oral gavage needles

-

Syringes for intravenous injection

-

Blood collection supplies

-

Centrifuge

-

Analytical equipment (HPLC or LC-MS/MS)

Procedure:

-

Fast the rats overnight before dosing but allow free access to water.

-

Divide the rats into groups for oral and intravenous administration.

-

For the oral group, administer a single dose of the test prodrug formulated in a suitable vehicle via oral gavage.

-

For the intravenous group (for absolute bioavailability determination), administer a single dose of the parent drug or prodrug via tail vein injection.

-

Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours) into heparinized tubes.

-

Centrifuge the blood samples to separate the plasma.

-

Store the plasma samples at -20°C or -80°C until analysis.

-

Process the plasma samples (e.g., protein precipitation or liquid-liquid extraction) to extract the prodrug and parent drug.

-

Quantify the concentrations of the prodrug and the parent drug in the plasma samples using a validated HPLC or LC-MS/MS method.

-

Calculate the pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve), and half-life.

-

Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.

Visualizing Key Processes

The following diagrams, generated using Graphviz, illustrate the fundamental mechanism of POM prodrug activation and a typical workflow for their development.

Conclusion

This compound is a cornerstone reagent in modern medicinal chemistry, enabling the successful development of numerous oral medications through the pivaloyloxymethyl prodrug strategy. This approach effectively enhances the bioavailability of drugs with unfavorable physicochemical properties, thereby expanding the therapeutic potential of a wide range of active pharmaceutical ingredients. The detailed protocols and compiled data within this guide serve as a valuable resource for researchers and scientists in the field of drug discovery and development, facilitating the rational design and evaluation of next-generation prodrugs. As the demand for orally administered therapeutics continues to grow, the applications of this compound are poised to expand, further solidifying its importance in the pharmaceutical sciences.

References

- 1. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]

- 2. CN102977120A - Method for preparing and crystallizing sulbactam pivoxyl - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Plasma Stability Assay | Bienta [bienta.net]

- 5. CN101747343A - Sulbactam pivoxil preparation method - Google Patents [patents.google.com]

- 6. Method for preparing and crystallizing sulbactam pivoxyl - Eureka | Patsnap [eureka.patsnap.com]

- 7. ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 8. An efficient method for the synthesis of sulbactam pivoxil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Plasma Stability Assay | Domainex [domainex.co.uk]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 13. elearning.uniroma1.it [elearning.uniroma1.it]

A Comprehensive Technical Guide to Chloromethyl Pivalate: Synonyms, Properties, and Applications in Prodrug Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloromethyl pivalate (B1233124) is a pivotal chemical intermediate, extensively utilized in pharmaceutical sciences as a protecting group and as a linker in the formation of pivoxil prodrugs. This guide provides an in-depth overview of its synonyms, alternative names, and critical physicochemical properties. Furthermore, it details its primary application in organic synthesis, focusing on the generation of pivaloyloxymethyl (POM) esters to enhance the bioavailability of therapeutic agents. Detailed experimental protocols for its synthesis and use in prodrug formation are presented, alongside a mechanistic exploration of the intracellular release of the active drug. This document serves as a comprehensive technical resource for professionals in drug development and chemical research.

Nomenclature and Identification

Chloromethyl pivalate is known by a variety of names in chemical literature and commerce. A comprehensive list of these synonyms and identifiers is crucial for accurate literature searches and material sourcing.

Table 1: Synonyms and Alternative Names for this compound [1][2][3][4][5][6][7][8][9][10][11]

| Type | Name/Identifier |

| Common Name | This compound |

| IUPAC Name | chloromethyl 2,2-dimethylpropanoate[9][10][12][13] |

| Synonyms | Pivaloyloxymethyl chloride (POM-Cl)[1][3][6][9][11][14] |

| Chloromethyl 2,2-dimethylpropionate[1][5][7][9] | |

| Chloromethyl trimethylacetate[2][4][5][6][9] | |

| 2,2-Dimethylpropionic acid chloromethyl ester[1][2][4][5][7][8][11] | |

| Pivalic acid chloromethyl ester[2][4][7][8][10] | |

| Propanoic acid, 2,2-dimethyl-, chloromethyl ester[1][7][15] | |

| ((TERT-BUTYLCARBONYL)OXY)METHYL CHLORIDE[1][5] | |

| (2,2-DIMETHYL-1-OXOPROPOXY)METHYL CHLORIDE[1][5][7][9][15] | |

| CAS Number | 18997-19-8[1][3] |

| EC Number | 242-735-1[2][16] |

| UNII | ZQU16YZ6MF[1][10] |

| InChI Key | GGRHYQCXXYLUTL-UHFFFAOYSA-N[5][7][13][14][16] |

Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, storage, and application in chemical reactions.

Table 2: Physicochemical Data of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₁ClO₂ | [2][3] |

| Molecular Weight | 150.60 g/mol | [3][10] |

| Appearance | Clear colorless to slightly yellow liquid | [2][6][13][15][17] |

| Melting Point | < -40 °C | [2][6] |

| Boiling Point | 146-148 °C (lit.) | [2][6][16] |

| Density | 1.045 g/mL at 25 °C (lit.) | [2][6][16] |

| Refractive Index (n20/D) | 1.417 (lit.) | [2][6][16] |

| Flash Point | 40 °C (104 °F) - closed cup | [2][18] |

| Water Solubility | Immiscible | [2][16] |

| Solubility in Organic Solvents | Miscible with most organic solvents | [2][16] |

Applications in Pharmaceutical Synthesis

The primary utility of this compound in the pharmaceutical industry is as a precursor to the pivaloyloxymethyl (POM) or pivoxil moiety in prodrugs.[19] This strategy is employed to enhance the oral bioavailability of drugs that are poorly absorbed. The lipophilic POM group masks polar functional groups, such as carboxylic acids, facilitating passage through the intestinal mucosa.[19] Once absorbed, the prodrug is rapidly hydrolyzed by endogenous esterases to release the active pharmaceutical ingredient (API).[7]

Notable examples of pivoxil prodrugs synthesized using this compound or its iodo-analogue include:

-

Sulbactam Pivoxil: A β-lactamase inhibitor.[17]

-

Cefditoren (B193786) Pivoxil: A third-generation cephalosporin (B10832234) antibiotic.

-

Adefovir Dipivoxil: An antiviral medication.[19]

-

Pivampicillin: An aminopenicillin antibiotic.[19]

Experimental Protocols

Synthesis of this compound

This compound is typically synthesized by the reaction of pivaloyl chloride with paraformaldehyde, catalyzed by a Lewis acid such as zinc chloride.[8][17]

Reaction: Pivaloyl Chloride + Paraformaldehyde --(ZnCl₂)--> this compound

Detailed Protocol:

-

Combine pivaloyl chloride (1.0 eq), paraformaldehyde (1.0 eq), and a catalytic amount of anhydrous zinc chloride (e.g., 0.01 eq) in a reaction vessel equipped with a reflux condenser and a magnetic stirrer.

-

Heat the mixture with stirring to 80 °C for approximately 2 hours.[17]

-

Monitor the reaction progress by techniques such as TLC or GC-MS.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Purify the product by vacuum distillation (boiling point approx. 80 °C at 15 mmHg) to yield this compound as a colorless oil.[17]

General Protocol for Pivoxil Prodrug Synthesis (Esterification of a Carboxylic Acid)

This protocol describes a general method for the esterification of a carboxylic acid-containing drug (API-COOH) to its corresponding pivoxil prodrug using this compound.

Reaction: API-COO⁻Na⁺ + ClCH₂OCOC(CH₃)₃ → API-COOCH₂OCOC(CH₃)₃ + NaCl

Detailed Protocol:

-

Salt Formation: Dissolve the carboxylic acid-containing API (1.0 eq) in a suitable solvent (e.g., DMF, DMSO). Add an equimolar amount of a base (e.g., sodium bicarbonate, potassium carbonate, or triethylamine) to form the carboxylate salt in situ.

-

Esterification: To the solution of the carboxylate salt, add this compound (1.0-1.2 eq). The reaction is typically conducted at temperatures ranging from ambient to slightly elevated, depending on the reactivity of the substrate. In some cases, a phase transfer catalyst like tetrabutylammonium (B224687) bromide may be added to facilitate the reaction, especially in biphasic systems.

-

Reaction Monitoring: Monitor the progress of the reaction by HPLC or LC-MS until the starting material is consumed.

-

Work-up: Once the reaction is complete, dilute the mixture with water and a water-immiscible organic solvent (e.g., ethyl acetate).

-

Extraction: Separate the organic layer, and wash it sequentially with water and brine to remove any remaining salts and solvent.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as crystallization or column chromatography, to yield the pure pivoxil prodrug.

Mechanistic Insights and Visualizations

Synthesis of a Pivoxil Prodrug

The synthesis of a pivoxil prodrug from a carboxylic acid-containing API is a nucleophilic substitution reaction. The carboxylate anion acts as the nucleophile, attacking the electrophilic chloromethyl group of this compound and displacing the chloride leaving group.

Caption: Workflow for the synthesis of a pivoxil prodrug.

Intracellular Activation of a Pivoxil Prodrug

Upon oral administration and absorption, pivoxil prodrugs are transported into cells. Inside the cell, ubiquitous esterase enzymes recognize and hydrolyze the pivaloyloxymethyl ester bond. This enzymatic cleavage releases the active drug, along with pivalic acid and formaldehyde (B43269) as byproducts.[16]

Caption: Intracellular enzymatic activation of a pivoxil prodrug.

Conclusion

This compound is an indispensable reagent in modern medicinal chemistry, primarily for its role in the formation of pivoxil prodrugs. Its well-defined physicochemical properties and straightforward synthesis make it a reliable choice for enhancing the oral bioavailability of a wide range of pharmaceuticals. The synthetic and mechanistic understanding provided in this guide offers a solid foundation for researchers and drug development professionals to effectively utilize this versatile compound in their work. Proper handling and purification are paramount to ensure the successful and safe application of this compound in the synthesis of next-generation therapeutics.

References

- 1. Identification and Characterization of Hydrolytic Degradation Products of Cefditoren Pivoxil using LC and LC-MS/TOF - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. CN108084212B - Preparation method of cefditoren pivoxil - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Page loading... [wap.guidechem.com]

- 6. How to prepare Cefditoren Pivoxil Dimer?_Chemicalbook [chemicalbook.com]

- 7. Cefditoren pivoxil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | High-Purity Reagent | RUO [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound | 18997-19-8 [chemicalbook.com]

- 11. This compound [Amino-Protecting Agent] [cymitquimica.com]

- 12. CN109180704B - Synthesis method of cefditoren pivoxil - Google Patents [patents.google.com]

- 13. CN111233894B - Cefditoren pivoxil delta3Process for the preparation of isomers - Google Patents [patents.google.com]

- 14. CN104513256A - Preparation method of cefditoren pivoxil - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. Preparation method of cefditoren pivoxil - Eureka | Patsnap [eureka.patsnap.com]

- 17. Preparation method of Cefditoren Pivoxil - Eureka | Patsnap [eureka.patsnap.com]

- 18. What is the mechanism of Cefditoren Pivoxil? [synapse.patsnap.com]

- 19. EP0453993A1 - Process for producing a halomethyl pivalate - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for N-Protection of Amines using Chloromethyl Pivalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of amine functionalities is a critical step in multi-step organic synthesis, particularly in the development of pharmaceuticals and other complex molecules. The pivaloyloxymethyl (PivOM or POM) protecting group offers a valuable strategy for the temporary masking of primary and secondary amines. Introduced via the alkylation of an amine with chloromethyl pivalate (B1233124) (POM-Cl), the resulting N-PivOM group is stable under various reaction conditions but can be readily cleaved when desired. This application note provides a detailed protocol for the N-protection of amines using chloromethyl pivalate, along with representative data and visualizations to guide researchers in its effective implementation.

Data Presentation